4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine
Description
Properties
IUPAC Name |
2,5-dimethyl-7-(piperidin-4-ylmethoxy)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-10-8-14(18-13(16-10)7-11(2)17-18)19-9-12-3-5-15-6-4-12/h7-8,12,15H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSYPWHLSFYNFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2OCC3CCNCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine typically involves multiple steps, beginning with the preparation of the pyrazolo[1,5-a]pyrimidine core. This is often synthesized through a cyclization reaction involving suitable precursors under controlled conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, facilitated by the presence of the methyl bridge.
Industrial Production Methods
While specific industrial production methods for this compound may vary, large-scale synthesis often leverages catalytic processes to optimize yield and purity. Reaction conditions are meticulously controlled, including temperature, pressure, and solvent choice, to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal in modifying the compound for specific applications.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Conditions such as pH, temperature, and solvent polarity play crucial roles in these processes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield higher oxidation state derivatives, while reduction can lead to more saturated compounds. Substitution reactions typically result in derivatives with varied functional groups attached to the piperidine or pyrazolo[1,5-a]pyrimidine cores.
Scientific Research Applications
4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine has found applications across multiple disciplines:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.
Biology: : In studying enzyme interactions and receptor binding due to its unique structure.
Medicine: : Potential therapeutic uses, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: : Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, resulting in various effects. The compound's structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing their activity and thereby modulating physiological responses.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogues:
*Estimated based on analogous structures.
Pharmacological and Physicochemical Comparisons
- Target Affinity: Piperidine-substituted derivatives (e.g., the target compound) are often explored as kinase inhibitors. In contrast, morpholine-substituted analogues (e.g., ) may favor targets requiring polar interactions.
- Solubility and LogP: The target compound’s piperidine moiety (pKa ~10) is protonated at physiological pH, improving aqueous solubility compared to non-basic morpholine derivatives. However, trifluoromethyl-substituted analogues (e.g., ) exhibit higher logP values, favoring membrane permeability.
- Synthetic Complexity : The target compound’s synthesis is less laborious than trifluoromethyl-containing derivatives, which require specialized reagents (e.g., CF3COCl) . Piperazine analogues (e.g., ) demand additional steps for nitrogen functionalization.
Biological Activity
4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C12H16N4O2
- Molar Mass : 244.28 g/mol
- CAS Number : 171088-81-6
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
-
Antitumor Activity :
- Pyrazole derivatives are known to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. Studies have shown that certain pyrazoles can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
- In vitro studies demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested alone and in combination with doxorubicin .
-
Antimicrobial Activity :
- Research has indicated that pyrazole derivatives possess notable antimicrobial properties. For instance, some synthesized pyrazole carboxamides have shown efficacy against various bacterial strains .
- The compound's mechanism of action may involve disrupting bacterial cell membranes and inhibiting essential metabolic processes.
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The presence of the pyrazolo[1,5-a]pyrimidine moiety is critical for its interactions with biological targets. Modifications to the piperidine ring or the introduction of substituents on the pyrazole can enhance or diminish its activity.
| Structural Feature | Effect on Activity |
|---|---|
| Methyl groups on pyrazole | Increase solubility and bioavailability |
| Piperidine substitution | Alters binding affinity to targets |
| Functional groups | Modulate potency against specific cancer types |
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives:
- Combination Therapy in Breast Cancer :
- Antibacterial Testing :
- Anti-inflammatory Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
